molecular formula C13H9F2N3OS B057252 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole CAS No. 92693-03-3

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Numéro de catalogue: B057252
Numéro CAS: 92693-03-3
Poids moléculaire: 293.29 g/mol
Clé InChI: VJAIXDQDRKEAAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole ( 92693-03-3, Molecular Formula: C13H9F2N3OS) is a high-purity chemical reagent for research applications. This benzoxazole derivative is strategically designed with a difluoromethyl group linked to a 4-methylpyrimidinyl-thioether moiety, contributing to its enhanced metabolic stability and binding affinity in biological systems . This compound represents a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Structural biology studies confirm its mechanism of action involves binding to the reverse transcriptase enzyme, effectively inhibiting viral replication . The most promising analogue in this chemical series demonstrated significant antiviral activity with an EC50 value of 6.4 nM against HIV-1 IIIB and an excellent selectivity index exceeding 15,477, indicating high potency with low cytotoxicity . Beyond its established antiviral application, the benzoxazole scaffold is recognized for diverse pharmacological properties. Research into structurally similar compounds indicates potential for antimicrobial and anticancer activities, making this compound a valuable scaffold for broader investigative work in medicinal chemistry and drug discovery . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

Numéro CAS

92693-03-3

Formule moléculaire

C13H9F2N3OS

Poids moléculaire

293.29 g/mol

Nom IUPAC

2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3

Clé InChI

VJAIXDQDRKEAAZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

SMILES canonique

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

Synonymes

17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide ursocholique peut être synthétisé par diverses méthodes, y compris les procédés microbiologiques et la synthèse chimique. Une méthode notable implique la biotransformation du β-sitostérol en présence de micro-organismes spécifiques . Ce processus implique plusieurs étapes enzymatiques pour convertir le stérol en acide ursocholique.

Méthodes de production industrielle : La production industrielle de l'acide ursocholique implique souvent l'utilisation de solvants eutectiques profonds et de biocatalyseurs pour obtenir des rendements et une pureté élevés . Ces méthodes sont conçues pour être respectueuses de l'environnement et rentables, ce qui les rend adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : L'acide ursocholique subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'acide ursocholique comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydroxylés de l'acide ursocholique. Ces dérivés ont des activités biologiques distinctes et sont utilisés dans différentes applications scientifiques.

4. Applications de la recherche scientifique

L'acide ursocholique a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'acide ursocholique exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques dans l'organisme. Il aide à réguler les taux de cholestérol en réduisant l'absorption du cholestérol dans l'intestin et en favorisant la sécrétion des acides biliaires . Cette action contribue à dissoudre les calculs biliaires riches en cholestérol et à améliorer la fonction hépatique chez les patients atteints de maladies du foie.

Applications De Recherche Scientifique

Ursocholic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Ursocholic acid exerts its effects by interacting with specific molecular targets and pathways in the body. It helps regulate cholesterol levels by reducing the absorption of cholesterol in the intestine and promoting the secretion of bile acids . This action helps dissolve cholesterol-rich gallstones and improve liver function in patients with liver diseases.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Compound Name Structure Synthesis Steps Biological Activity Key Findings
Target Compound Benzoxazole core + difluoro-(4-methyl-pyrimidinyl-thio)methyl substituent Likely involves multi-step coupling of 4-methylpyrimidinyl-thiol with difluoromethyl benzoxazole precursors Not explicitly reported; inferred antimicrobial/anticancer activity based on analogs Hypothesized improved metabolic stability due to fluorine and pyrimidine groups
Compound G2 () [(Benzimidazole)-2-methyl thio]-5-methyl-benzoxazole Reaction of 2-(chloromethyl)benzimidazole with 2-thio-5-methyl-benzoxazole Anti-tubercular (MIC: 1.56 µg/mL), antibacterial against S. aureus (MIC: 3.12 µg/mL) Benzimidazole-benzoxazole hybrids show synergistic activity against resistant strains
Compound III () 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole Coupling of benzimidazole and benzoxazole-thiol intermediates Broad-spectrum antifungal (IC₅₀: 4–8 µM), moderate anticancer (IC₅₀: 12–25 µM) Thioether linkage enhances membrane permeability
Pantoprazole Related Compound B () 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole Substitution of sulfonyl group with thioether in proton pump inhibitors Not bioactive as a drug; structural impurity in Pantoprazole Thioether analogs exhibit reduced acid stability compared to sulfonyl derivatives
Thiazolyl/Isoxazolyl Derivatives () E.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Multi-step nucleophilic substitutions and coupling reactions Anticancer (IC₅₀: 0.5–2 µM), antiviral (HCV protease inhibition) Thiazole/isoxazole substituents enhance kinase inhibition and cellular uptake

Structural and Functional Comparisons

  • Core Modifications: The target compound’s benzoxazole core differs from benzimidazole-based analogs (e.g., Compound G2, Pantoprazole derivatives). Replacement of benzimidazole (Compound III) with pyrimidine introduces a nitrogen-rich aromatic system, which may improve DNA/RNA-targeting capabilities in antimicrobial or anticancer applications .
  • Substituent Effects: The 4-methyl-pyrimidinyl-thio group in the target compound contrasts with simpler thioether substituents (e.g., methyl-thio in Compound G2). Pyrimidine’s electron-withdrawing nature could enhance binding to enzymes like dihydrofolate reductase (DHFR), a target in antifolate therapies . Difluoromethyl groups are known to mimic hydroxyl or methyl groups while conferring metabolic resistance to oxidative degradation, a feature observed in fluorinated pharmaceuticals like Pantoprazole .
  • Biological Activity Trends: Thioether-linked benzoxazoles (e.g., Compound III) demonstrate superior antifungal activity compared to sulfonyl analogs, likely due to enhanced lipophilicity . Pyrimidine-containing analogs () show nanomolar potency in kinase inhibition, suggesting the target compound may excel in targeted cancer therapies .

Activité Biologique

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole, also known by its ligand code YKN, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2N3OS, with a molecular weight of 293.29 g/mol. The compound consists of a benzoxazole ring linked to a pyrimidine moiety via a thioether bridge and incorporates difluoromethyl groups, enhancing its biological properties and solubility characteristics.

PropertyValue
Molecular FormulaC13H9F2N3OS
Molecular Weight293.29 g/mol
IUPAC Name2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole
CAS Number92693-03-3

The biological activity of this compound is primarily attributed to its role as a ligand for various protein targets. It has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research, where it binds to the reverse transcriptase enzyme, inhibiting viral replication . The difluoromethyl group enhances binding affinity and metabolic stability compared to non-fluorinated analogs.

Antimicrobial and Anticancer Properties

Compounds that share structural features with this compound have shown promising antimicrobial and anticancer activities. For instance, benzoxazole derivatives are known to exhibit significant antibacterial and antifungal properties. The incorporation of fluorine atoms is associated with improved interaction with biological targets, leading to enhanced efficacy in therapeutic applications .

Case Studies and Research Findings

  • HIV Reverse Transcriptase Inhibition : A study analyzing the crystal structure of HIV-1 reverse transcriptase in complex with difluoromethylbenzoxazole derivatives demonstrated that these compounds effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents against HIV .
  • Fluorinated Benzoxazoles : Research indicates that fluorinated benzoxazoles exhibit superior bioavailability and metabolic stability compared to their non-fluorinated counterparts. This property is crucial for developing effective drugs with prolonged action in the body .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the thioether linkage and the introduction of additional functional groups can significantly enhance biological activity. This emphasizes the importance of structural optimization in drug design.

Potential Applications

Given its biological activity, this compound holds promise for various applications:

  • Antiviral Therapy : As an NNRTI for treating HIV infections.
  • Antimicrobial Agents : Potential development into drugs targeting bacterial and fungal infections.
  • Cancer Treatment : Further research could elucidate its role in anticancer therapies.

Q & A

Q. What are the established synthetic routes for 2-[difluoro-[(4-methyl-pyrimidinyl)-thio]methyl]-benzoxazole, and how can reaction conditions be optimized for yield?

The synthesis of benzoxazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, thioether linkages (e.g., C–S bond formation) can be achieved by reacting a benzoxazole precursor with a thiol-containing pyrimidine derivative under basic conditions (e.g., triethylamine) in solvents like THF . Optimization may include adjusting stoichiometry, reaction time (e.g., 6–8 hours), or temperature (room temperature vs. reflux). Catalysts such as palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) can improve coupling efficiency, as seen in analogous heterocyclic syntheses . Yield improvements (e.g., up to 88%) are often achieved via recrystallization (ethanol) or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., difluoromethyl and pyrimidinyl-thio groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., via ESI-TOF) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to validate purity .
  • Melting Point : Sharp melting ranges (e.g., 168–170°C) indicate crystallinity and homogeneity .

Q. What preliminary biological activities have been reported for structurally similar benzoxazole derivatives?

Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For instance, 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole showed antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) via disruption of cell membrane integrity . Anticancer activity in pyrimidine-thioether derivatives is linked to kinase inhibition or DNA intercalation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Docking studies (e.g., using AutoDock Vina) model interactions with biological targets, such as binding to the ATP pocket of kinases. For example, benzoxazole-thioether derivatives showed binding energies of −8.2 kcal/mol to EGFR kinase, correlating with in vitro cytotoxicity . Molecular dynamics (MD) simulations further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., high in vitro potency vs. low in vivo efficacy)?

Discrepancies may arise from poor solubility, metabolic instability, or off-target effects. Solutions include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • SAR Analysis : Modify substituents (e.g., replacing pyrimidinyl with isoxazolyl) to balance potency and pharmacokinetics .
  • Metabolic Profiling : Use LC-MS to identify degradation products and guide structural optimization .

Q. How do substituent variations (e.g., difluoro vs. trifluoro groups) impact physicochemical and pharmacological properties?

Fluorine atoms influence lipophilicity (LogP), metabolic stability, and target affinity. For example:

  • Difluoro vs. Trifluoro : Difluoro groups reduce LogP by ~0.5 compared to trifluoro analogs, improving aqueous solubility but potentially lowering membrane permeability .
  • Thioether Linkers : Replacing thioether (-S-) with sulfonyl (-SO2_2-) decreases electron density, altering binding to cysteine-rich enzyme active sites .

Q. What experimental controls are critical in assessing this compound’s mechanism of action?

  • Positive/Negative Controls : Use known kinase inhibitors (e.g., imatinib) or inactive analogs to validate target specificity .
  • Cytotoxicity Assays : Include non-cancerous cell lines (e.g., HEK293) to differentiate selective vs. general toxicity .
  • Enzyme Kinetics : Measure IC50_{50} values under varied ATP concentrations to confirm competitive inhibition .

Methodological Challenges

Q. How can solvent and catalyst selection address low yields in large-scale synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while Pd/C or CuI catalysts promote cross-coupling reactions. For instance, substituting THF with DMF increased yields from 70% to 85% in analogous benzoxazole syntheses .

Q. What analytical techniques identify and quantify degradation products under stress conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS detect hydrolysis or oxidation products. For example, exposure to UV light generated a sulfoxide derivative, confirmed by 19^19F NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 2
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.